molecular formula C33H46N6O10 B14258672 L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine CAS No. 183997-35-5

L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine

Cat. No.: B14258672
CAS No.: 183997-35-5
M. Wt: 686.8 g/mol
InChI Key: ILDUKCXHYZXKAV-SIDFPDLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine is a peptide compound composed of five amino acids: tyrosine, isoleucine, threonine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to cell surface receptors and trigger intracellular signaling cascades that influence cell behavior.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-isoleucyl-L-leucine: Another peptide with similar amino acid composition but different sequence.

    L-Alanyl-L-glutamine: A dipeptide with glutamine, used in various research applications.

    D-Isoleucyl-L-prolyl-L-tyrosyl-D-isoleucyl-L-leucine: A peptide with a different sequence and stereochemistry.

Uniqueness

L-Tyrosyl-L-isoleucyl-L-tyrosyl-L-threonyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

183997-35-5

Molecular Formula

C33H46N6O10

Molecular Weight

686.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H46N6O10/c1-4-17(2)27(38-29(44)23(34)15-19-5-9-21(41)10-6-19)31(46)37-25(16-20-7-11-22(42)12-8-20)30(45)39-28(18(3)40)32(47)36-24(33(48)49)13-14-26(35)43/h5-12,17-18,23-25,27-28,40-42H,4,13-16,34H2,1-3H3,(H2,35,43)(H,36,47)(H,37,46)(H,38,44)(H,39,45)(H,48,49)/t17-,18+,23-,24-,25-,27-,28-/m0/s1

InChI Key

ILDUKCXHYZXKAV-SIDFPDLGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.